molecular formula C10H11N3O2S B182940 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 5427-87-2

5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B182940
CAS RN: 5427-87-2
M. Wt: 237.28 g/mol
InChI Key: BQOCMHOWHOMIMJ-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The “3,4-Dimethoxyphenyl” group is a phenyl ring with two methoxy (OCH3) substituents at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring attached to a phenyl ring with two methoxy groups. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Thiadiazole derivatives are known to exhibit a variety of chemical reactions, largely dependent on the other functional groups present in the molecule. They can undergo reactions typical for aromatic compounds, such as electrophilic substitution, as well as reactions at the exocyclic nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

    (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline

    • Application Summary : This compound was synthesized and its potential interaction with DNA was evaluated, as well as its cytotoxicity against resistant and non-resistant tumor cells .
    • Methods of Application : The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
    • Results or Outcomes : DNA thermal denaturation and DNA viscosity measurements revealed that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature .

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

    • Application Summary : This compound was synthesized and is known as a relevant therapeutic agent exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
    • Methods of Application : The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
    • Results or Outcomes : The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .

Safety And Hazards

The safety and hazards associated with a compound also depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

Future Directions

The study of thiadiazole derivatives is an active area of research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives, studying their properties, and exploring their potential applications in fields like medicine and materials science .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOCMHOWHOMIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279548
Record name 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

5427-87-2
Record name 5427-87-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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